molecular formula C14H16N4O2 B2661201 N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1421451-72-0

N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2661201
CAS No.: 1421451-72-0
M. Wt: 272.308
InChI Key: NULGLQARHGFOKL-UHFFFAOYSA-N
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Description

N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrazolo[5,1-b][1,3]oxazine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazolo[5,1-b][1,3]oxazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound can form the pyrazole ring, which is then cyclized to form the oxazine ring.

    Introduction of the Pyridin-4-yl Group: This step involves the alkylation of the pyrazolo[5,1-b][1,3]oxazine core with a pyridine derivative. This can be done using a suitable alkylating agent under basic conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[5,1-b][1,3]oxazine Derivatives: Compounds with similar core structures but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

Uniqueness

N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is unique due to its specific combination of the pyrazolo[5,1-b][1,3]oxazine core and the pyridin-4-yl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-pyridin-4-ylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-14(16-7-4-11-2-5-15-6-3-11)12-10-13-18(17-12)8-1-9-20-13/h2-3,5-6,10H,1,4,7-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULGLQARHGFOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCCC3=CC=NC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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